(r)-2-(3,5-Difluorophenyl)pyrrolidine hydrochloride
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Overview
Description
®-2-(3,5-Difluorophenyl)pyrrolidine hydrochloride is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a pyrrolidine ring substituted with a 3,5-difluorophenyl group, making it a subject of interest in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(3,5-Difluorophenyl)pyrrolidine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-difluorobenzaldehyde and pyrrolidine.
Formation of Intermediate: The initial step involves the condensation of 3,5-difluorobenzaldehyde with pyrrolidine to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the corresponding amine.
Hydrochloride Formation: The final step involves the conversion of the amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of ®-2-(3,5-Difluorophenyl)pyrrolidine hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Chemical Reactions Analysis
Types of Reactions
®-2-(3,5-Difluorophenyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
®-2-(3,5-Difluorophenyl)pyrrolidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-2-(3,5-Difluorophenyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (s)-2-(3,5-Difluorophenyl)pyrrolidine hydrochloride
- 3-(3,5-Difluorophenyl)pyrrolidine hydrochloride
Uniqueness
®-2-(3,5-Difluorophenyl)pyrrolidine hydrochloride is unique due to its specific stereochemistry, which can result in different biological activities and chemical reactivity compared to its (s)-enantiomer and other similar compounds. This stereochemistry can influence its binding affinity to molecular targets and its overall efficacy in various applications.
Properties
IUPAC Name |
(2R)-2-(3,5-difluorophenyl)pyrrolidine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2N.ClH/c11-8-4-7(5-9(12)6-8)10-2-1-3-13-10;/h4-6,10,13H,1-3H2;1H/t10-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYNQBQBSZWTLJM-HNCPQSOCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC(=CC(=C2)F)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)C2=CC(=CC(=C2)F)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClF2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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